molecular formula C21H30N2O3 B12670780 L-Tryptophan, N-(1-oxodecyl)- CAS No. 21394-04-7

L-Tryptophan, N-(1-oxodecyl)-

Cat. No.: B12670780
CAS No.: 21394-04-7
M. Wt: 358.5 g/mol
InChI Key: AYFVGKNJGXCSDI-IBGZPJMESA-N
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Description

L-Tryptophan, N-(1-oxodecyl)-: is a derivative of the essential amino acid L-tryptophan. This compound is characterized by the addition of a 1-oxodecyl group to the nitrogen atom of the tryptophan molecule. L-tryptophan itself is crucial for protein synthesis in humans and animals and is widely used in the food, pharmaceutical, and feed industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan, N-(1-oxodecyl)- typically involves the acylation of L-tryptophan with a decanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of L-tryptophan and its derivatives, including L-Tryptophan, N-(1-oxodecyl)-, often employs microbial fermentation. This method is favored due to its cost-effectiveness and environmental friendliness. Microbial strains such as Escherichia coli and Corynebacterium glutamicum are genetically engineered to enhance the production yield .

Chemical Reactions Analysis

Types of Reactions: L-Tryptophan, N-(1-oxodecyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the 1-oxodecyl chain.

    Substitution: Various substituted tryptophan derivatives.

Scientific Research Applications

L-Tryptophan, N-(1-oxodecyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tryptophan, N-(1-oxodecyl)- involves its incorporation into metabolic pathways where it can influence the synthesis of serotonin and other bioactive compounds. The indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase enzymes catalyze the initial step in its catabolism, leading to the production of kynurenine and other metabolites .

Comparison with Similar Compounds

Comparison: L-Tryptophan, N-(1-oxodecyl)- is unique due to its specific acylation at the nitrogen atom, which imparts distinct chemical properties and reactivity compared to other derivatives. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

21394-04-7

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C21H30N2O3/c1-2-3-4-5-6-7-8-13-20(24)23-19(21(25)26)14-16-15-22-18-12-10-9-11-17(16)18/h9-12,15,19,22H,2-8,13-14H2,1H3,(H,23,24)(H,25,26)/t19-/m0/s1

InChI Key

AYFVGKNJGXCSDI-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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